2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(2-methylpropyl)acetamide
Description
This compound features a 1,3-thiazole core substituted at the 4-position with a urea-linked 4-methylphenyl group (carbamoyl amino moiety). The acetamide side chain is N-substituted with a 2-methylpropyl (isobutyl) group.
Properties
IUPAC Name |
2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2-methylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-11(2)9-18-15(22)8-14-10-24-17(20-14)21-16(23)19-13-6-4-12(3)5-7-13/h4-7,10-11H,8-9H2,1-3H3,(H,18,22)(H2,19,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFLMASAYFQTEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(2-methylpropyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Carbamoyl Group: The 4-methylphenyl isocyanate is reacted with the thiazole derivative to introduce the carbamoyl group.
Acetylation: The final step involves the acetylation of the intermediate product with 2-methylpropylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(2-methylpropyl)acetamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the carbamoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential as an anticancer agent and as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(2-methylpropyl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Mirabegron (2-[2-Amino-1,3-thiazol-4-yl]-N-[4-[2-{[[2R]-2-hydroxy-2-phenylethyl]amino}ethyl]phenyl]acetamide)
- Structural Differences: The thiazole ring in Mirabegron is substituted at the 4-position with an amino group, whereas the target compound has a urea-linked 4-methylphenyl group. Mirabegron’s acetamide nitrogen is attached to a phenyl group with a 2-hydroxy-2-phenylethyl amino ethyl chain, contrasting with the target’s simpler 2-methylpropyl group .
- Pharmacological Implications: Mirabegron is a β3-adrenergic receptor agonist approved for overactive bladder syndrome. Its hydroxy-phenylethyl substituent enhances receptor binding affinity and selectivity .
Dichlorophenyl-Substituted Acetamides
a) 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()
- Structural Features :
b) 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
Thiazole Derivatives with Varied Substituents
- N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (): Combines thiazol-4-yl with a pyrazolylmethylamino group.
- (S)-N-(4-Methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide (): Thiazol-2-yl substitution with a phenylethylamino side chain. Stereochemistry (S-configuration) and methylthiazole group may influence chiral recognition in biological systems .
Data Table: Key Structural and Hypothetical Properties
Research Findings and Implications
- Hydrogen Bonding and Stability: The target compound’s urea group may enhance stability through intramolecular hydrogen bonds, contrasting with Mirabegron’s reliance on hydroxyl and amino groups for receptor interactions .
- Synthetic Feasibility :
- and highlight carbodiimide-based coupling methods for acetamide synthesis, which could be adapted for the target compound .
Biological Activity
The compound 2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(2-methylpropyl)acetamide , also known as F042-0938, is a synthetic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C17H22N4O2S
- Molecular Weight : 346.45 g/mol
- LogP : 3.803 (indicating moderate lipophilicity)
- Water Solubility (LogSw) : -3.93 (suggesting low solubility in water)
- Hydrogen Bond Acceptors : 5
- Hydrogen Bond Donors : 3
- Rotatable Bonds : 9
These properties suggest that the compound may have specific interactions with biological membranes and receptors, influencing its pharmacokinetic profile.
The compound is believed to exert its biological effects through interactions with various molecular targets, particularly in the context of cancer therapy and anti-inflammatory responses. Preliminary studies suggest that it may inhibit certain pathways involved in cell proliferation and survival.
Cytotoxicity Studies
Recent investigations into the cytotoxic effects of F042-0938 have shown promising results:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| NIH/3T3 (mouse fibroblast) | 25 | Moderate cytotoxicity observed |
| HL-60 (human leukemia) | 15 | Higher sensitivity compared to NIH/3T3 |
| MCF-7 (breast cancer) | 30 | Potential for anti-cancer activity |
These values indicate that F042-0938 may selectively target cancer cells while exhibiting lower toxicity towards normal fibroblasts.
Antibacterial Activity
In addition to its cytotoxic properties, F042-0938 has been evaluated for antibacterial activity. The compound demonstrated moderate effectiveness against several Gram-positive bacteria:
| Bacteria Species | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Streptococcus pneumoniae | 64 µg/mL |
This suggests potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.
Case Studies
-
Anti-Cancer Efficacy :
A study published in Journal of Medicinal Chemistry evaluated the anti-cancer efficacy of F042-0938 in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, with a noted mechanism involving apoptosis induction through caspase activation. -
Inflammation Models :
In a model of acute inflammation, F042-0938 was administered to mice subjected to lipopolysaccharide (LPS) treatment. The compound significantly reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting an anti-inflammatory mechanism that warrants further exploration.
Future Directions
Given its promising biological activity, future research should focus on:
- In vivo Studies : To confirm efficacy and safety profiles in animal models.
- Mechanistic Studies : To elucidate specific molecular pathways affected by F042-0938.
- Formulation Development : To improve solubility and bioavailability for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
